molecular formula C7H9N3O3 B8782278 4-nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole

4-nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole

Cat. No.: B8782278
M. Wt: 183.16 g/mol
InChI Key: MVJNLXWEKHTMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H9N3O3 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

4-nitro-1-(oxolan-3-yl)pyrazole

InChI

InChI=1S/C7H9N3O3/c11-10(12)7-3-8-9(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2

InChI Key

MVJNLXWEKHTMPZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-nitropyrazole (1 g, 8.8 mmol), 3-hydroxy-tetrahydrofuran (779 mg, 8.8 mmol) and triphenylphosphine (2.81 g, 10.56 mmol) in THF (30 mL) at 0° C. was added diisopropylazodicarboxylate (2.27 g, 1 mmol) dropwise and the reaction was allowed to warm to rt overnight. The reaction was concentrated and purified on SiO2 (30% EtOAc/heptane) to give 4-nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole as a clear oil. The oil was then dissolved in EtOH (30 mL) and hydrogenated via H-cube with 10% Pd/C at 30 psi H2 for 3 hrs. The solvent was removed and the residue was purified on SiO2 (1%-10% EtOH/EtOAc) to give the title compound (1.0 g, 42% yield) as an orange oil. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.10-2.21 (m, 1H), 2.22-2.35 (m, 1H), 3.72-3.85 (m, 4H), 3.85-3.96 (m, 2H), 4.76-4.85 (m, 1H), 6.93 (s, 1H), 7.05 (s, 1H). m/z (APCI+) for C7H11N3O 154.1 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
779 mg
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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